![molecular formula C10H18IN3O2 B15333948 N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine
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Overview
Description
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is a diazirine-based compound featuring three key functional groups:
- Diazirine ring: A three-membered ring with two nitrogen atoms, known for generating carbenes upon UV irradiation, enabling photoaffinity labeling in biological studies .
- Iodoethyl substituent: The 2-iodoethyl group enhances reactivity for nucleophilic substitution or cross-coupling reactions.
- Boc-protected amine: The tert-butoxycarbonyl (Boc) group protects the primary amine during synthesis, allowing selective deprotection under acidic conditions .
This compound is primarily used in chemical biology for covalent target capture via photolysis-induced carbene insertion. Its design balances stability during synthesis and controlled reactivity upon activation.
Preparation Methods
The synthesis of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine involves several steps. One common method for preparing Boc-protected amines is through the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the Boc-protected amine in high purity.
For the specific synthesis of this compound, the starting material is often a diazirine precursor, which undergoes iodination to introduce the iodoethyl group. The final step involves the protection of the amine group with the Boc group under mild conditions .
Chemical Reactions Analysis
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: The compound can be used to form amides through reactions with carboxylic acids or acid chlorides in the presence of coupling agents.
Scientific Research Applications
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is primarily related to its diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming cov
Biological Activity
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine (CAS No. 2135595-59-2) is a diazirine-based compound that has garnered interest in various biological applications, particularly in the field of chemical biology and bioconjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a diazirine moiety, which is known for its ability to undergo photochemical reactions upon exposure to UV light. The presence of the N-Boc (tert-butoxycarbonyl) protecting group enhances its stability and solubility in organic solvents. The molecular formula is C13H18N4I, with a molecular weight of approximately 339.173 g/mol.
Property | Value |
---|---|
CAS Number | 2135595-59-2 |
Molecular Formula | C13H18N4I |
Molecular Weight | 339.173 g/mol |
Purity | ≥95% |
Diazirines are characterized by their photoreactive properties, allowing them to form covalent bonds with nearby biomolecules upon UV irradiation. This feature makes this compound a valuable tool for probing protein interactions and mapping cellular environments.
- Photoreactivity : Upon UV light exposure, the diazirine ring opens, generating a highly reactive carbene species that can insert into C-H and N-H bonds of proteins or nucleic acids.
- Bioconjugation : This reactivity facilitates the attachment of labels or drugs to specific biomolecules, enabling targeted delivery and tracking within biological systems.
1. Protein Labeling
This compound has been utilized for the selective labeling of proteins in live cells. Studies have shown that this compound can effectively label proteins without significant cytotoxicity, making it suitable for in vivo applications.
2. Drug Delivery Systems
The ability to conjugate therapeutic agents to specific targets via diazirine chemistry opens avenues for developing targeted drug delivery systems. Research indicates that compounds like this compound can enhance the efficacy of drugs by improving their localization at disease sites.
3. Imaging Techniques
Due to its photoreactive nature, this compound is also being explored for use in imaging techniques that require precise spatial resolution, such as fluorescence microscopy and photoaffinity labeling.
Case Studies and Research Findings
Several studies have highlighted the biological activity and utility of this compound:
-
Protein Interaction Mapping : A study demonstrated the use of this compound to map protein-protein interactions in live cells using mass spectrometry analysis after UV irradiation.
- Findings : Enhanced identification of interaction partners compared to traditional methods.
-
Targeted Drug Delivery : Research involving conjugating this diazirine to chemotherapeutic agents showed improved targeting and reduced side effects in animal models.
- Findings : Significant reduction in tumor size with minimal systemic toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine?
The synthesis involves three critical steps: (1) diazirine ring formation , (2) Boc protection of the amine group , and (3) introduction of the iodoethyl substituent .
- Diazirine formation : A diazirine ring is typically constructed via cyclization of a ketone precursor with ammonia and hydroxylamine, followed by oxidation (e.g., using iodine or chloramine-T) .
- Boc protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) under mild conditions (0–25°C, 4–6 h) to prevent side reactions .
- Iodoethyl functionalization : The ethyl group is iodinated using iodine or an iodide salt under controlled conditions to avoid over-alkylation .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using 1H/13C NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers purify and characterize this compound to ensure reproducibility?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound. The Boc group’s hydrophobicity aids in separation .
- Characterization :
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and diazirine ring (δ ~2.8–3.2 ppm for CH₂ groups adjacent to the ring) .
- FT-IR : Look for Boc-related carbonyl stretches (~1680–1720 cm−1) and diazirine N=N vibrations (~1550 cm−1) .
- Stability testing : Assess decomposition under light (UV-Vis) and thermal stress (TGA/DSC) .
Advanced Research Questions
Q. How can researchers optimize photoactivation efficiency of the diazirine moiety in cross-linking experiments?
The diazirine’s photoactivation depends on wavelength (350–365 nm), solvent polarity, and reaction time:
- Wavelength : Use a UV lamp with a narrow emission band (e.g., 365 nm) to minimize photodegradation of biomolecules .
- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance radical stability post-activation, improving cross-linking yields .
- Quenching : Add scavengers (e.g., β-mercaptoethanol) post-activation to terminate unreacted radicals and reduce nonspecific binding .
Data contradiction example : Some studies report higher cross-linking efficiency in aqueous buffers, while others favor organic solvents. This discrepancy may arise from target protein solubility or competing side reactions. Test both conditions with a model protein (e.g., BSA) to determine optimal parameters .
Q. What are the challenges in analyzing contradictory data from cross-linking experiments involving this compound?
Common issues include:
- False positives : Nonspecific binding due to residual iodoethyl reactivity. Mitigate by pre-treating samples with reducing agents (e.g., DTT) .
- Low labeling efficiency : Caused by poor diazirine activation or steric hindrance. Optimize UV exposure time (5–30 s) and use a flexible linker (e.g., PEG) between the diazirine and target molecule .
- Artifacts in mass spectrometry : Iodine loss during ionization can complicate data interpretation. Use soft ionization techniques (e.g., MALDI-TOF) and isotopic labeling for validation .
Q. How does the iodoethyl group influence reactivity compared to other diazirine derivatives?
The iodoethyl group enables dual functionality :
- Photoaffinity labeling : Diazirine generates carbene intermediates for covalent bonding.
- Alkylation : The iodoethyl moiety can participate in nucleophilic substitutions (e.g., with thiols or amines), offering orthogonal reactivity .
Comparison with analogs :
Q. Methodological Recommendations
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Diazirine Ring
The reactivity and photolytic behavior of diazirines depend on substituents. Key comparisons include:
A. 3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Trifluoromethyl and phenyl groups on diazirine.
- Photolysis : Rapid activation at 350 nm, yielding 65% carbene and 35% diazo isomer.
- Stability : Stable in 1 M acid/base and at 75°C for 30 minutes.
- Applications : Classic photoaffinity label due to high carbene reactivity.
B. 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- Structure : Lacks Boc protection but shares the iodoethyl group.
- Reactivity : Iodoethyl enables alkylation or cross-coupling, while the alkyne allows click chemistry.
- Limitations : Free amine may require in-situ protection during synthesis.
C. N-(4-(tert-butyl)benzyl)-N-methyl-1-(5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methanamine
- Structure : Trifluoromethyl-diazirine with a naphthalene linker and tertiary amine.
- Photostability : Enhanced by the electron-withdrawing trifluoromethyl group.
- Applications : Membrane protein labeling due to lipophilic naphthalene.
Functional Group Comparisons
Iodoethyl vs. Alkynyl Groups
- Iodoethyl : Facilitates nucleophilic substitution (e.g., with thiols or amines) for bioconjugation. Adds significant molecular weight (~127 g/mol for iodine) .
- Alkynyl (e.g., but-3-ynyl) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular labeling .
Boc Protection vs. Free Amines
- Boc Group : Enhances solubility in organic solvents and prevents unwanted side reactions. Requires acidic deprotection (e.g., TFA) .
- Free Amines : Directly reactive but may necessitate careful handling to avoid oxidation or undesired coupling .
Photolytic and Stability Profiles
Properties
Molecular Formula |
C10H18IN3O2 |
---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(2-iodoethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H18IN3O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7H2,1-3H3,(H,12,15) |
InChI Key |
BWBRSXRURUFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCI |
Origin of Product |
United States |
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